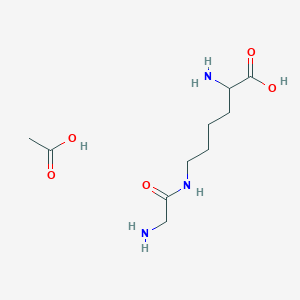
n6glycllysineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n6glycllysineacetate is a compound with the molecular formula C10H21N3O5 and a molecular weight of 263.29 g/mol. This compound is known for its unique structure, which includes both amino and acetic acid functional groups, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid typically involves the reaction of 6-aminohexanoic acid with acetic anhydride and 2-aminoacetic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
n6glycllysineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
n6glycllysineacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of plasminogen activation and fibrinolysis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It also inhibits the binding of plasminogen to activated platelets and the activation of the first component of the complement system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic acid: A lysine analog with similar biochemical properties.
(S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid: Another derivative with distinct functional groups.
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: A compound with additional carboxymethyl groups.
Uniqueness
n6glycllysineacetate is unique due to its combination of amino and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5460-54-8 |
|---|---|
Molekularformel |
C10H21N3O5 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4) |
InChI-Schlüssel |
PDXJQCGHIWLBFP-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
Kanonische SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
Key on ui other cas no. |
5460-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















